Product packaging for 3-Chloro-5-fluoropyridin-4-amine(Cat. No.:CAS No. 1227581-38-5)

3-Chloro-5-fluoropyridin-4-amine

Cat. No.: B578335
CAS No.: 1227581-38-5
M. Wt: 146.549
InChI Key: LXGNBQKBHVHVCC-UHFFFAOYSA-N
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Description

3-Chloro-5-fluoropyridin-4-amine (CAS 1227581-38-5) is a chemical compound with the molecular formula C5H4ClFN2 . It is offered with a purity of 95% and is available in various quantities for research and development purposes . As a di-substituted pyridine derivative, it features both chloro and fluoro groups on its aromatic ring, making it a valuable building block in organic synthesis and medicinal chemistry research. Its molecular structure is defined by the SMILES notation C1=C(C(=C(C=N1)Cl)N)F . This compound is intended for research use only and is not intended for diagnostic or therapeutic applications. Researchers value this scaffold for its potential in constructing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Please inquire for specific pricing and availability details.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4ClFN2 B578335 3-Chloro-5-fluoropyridin-4-amine CAS No. 1227581-38-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-5-fluoropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClFN2/c6-3-1-9-2-4(7)5(3)8/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXGNBQKBHVHVCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Cl)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20704639
Record name 3-Chloro-5-fluoropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227581-38-5
Record name 3-Chloro-5-fluoropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Chloro 5 Fluoropyridin 4 Amine and Its Precursors

Established Synthetic Routes to 3-Chloro-5-fluoropyridin-4-amine

The synthesis of this compound can be achieved through several established routes, which primarily involve the strategic introduction of chloro, fluoro, and amino groups onto a pyridine (B92270) ring. These methods often employ halogenation, amination, and multi-step sequences to construct the target molecule.

Approaches Involving Halogenation of Pyridine Precursors

Halogenation of pyridine precursors is a fundamental strategy for introducing the required chloro and fluoro substituents. The electron-deficient nature of the pyridine ring influences the regioselectivity of these reactions. The synthesis of halogenated pyridines can be challenging, often requiring harsh conditions such as the use of neat phosphorus oxyhalides (POX₃) at high temperatures, starting from pyridine N-oxides or hydroxypyridines. nih.govacs.org

A common approach may start with a substituted pyridine and selectively introduce the halogen atoms. For instance, a fluorinated pyridine can undergo chlorination, or a chlorinated pyridine can be subjected to fluorination. The specific sequence and reaction conditions are critical to control the position of the incoming halogen.

Strategies Incorporating Amination Steps

Amination is a crucial step for installing the amino group at the C4 position of the pyridine ring. These reactions typically involve the nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a halogen, by an amine source. researchgate.net The presence of electron-withdrawing groups, like the existing chloro and fluoro substituents, activates the pyridine ring towards nucleophilic attack. smolecule.com

For example, a precursor such as 3,4-dichloro-5-fluoropyridine (B1604449) can be treated with ammonia (B1221849) or a protected amine. The chlorine atom at the 4-position is generally more susceptible to nucleophilic displacement than the one at the 3-position, leading to the desired product. researchgate.net The reactivity in SNAr reactions is often higher for fluoropyridines compared to chloropyridines, a factor that is leveraged in synthetic design. nih.govacs.org The choice of the aminating agent and reaction conditions, such as solvent and temperature, can be optimized to achieve high yields and selectivity. acs.org

PrecursorAminating AgentKey ConditionsProductReference
3,4-Dichloro-5-fluoropyridineAmmoniaControlled temperature and pressureThis compound researchgate.net
Polyhalogenated PyridinesVarious AminesBase-promoted, water as solvent2-Aminopyridine (B139424) derivatives acs.org
5-Bromo-2-chloro-3-fluoropyridine (B1227324)Secondary amines, anilinesNeat conditions, no catalyst2-Amino-5-bromo-3-fluoropyridine researchgate.netnih.gov

Multi-step Synthetic Sequences

The construction of this compound is often accomplished through multi-step synthetic sequences that combine several reaction types. chemicalbook.com A representative pathway might start from a commercially available pyridine derivative and sequentially introduce the necessary functional groups.

One possible multi-step synthesis involves:

Nitration of a pyridine precursor to introduce a nitro group, which can later be converted to the amine.

Halogenation steps to install the chloro and fluoro substituents at the correct positions.

Reduction of the nitro group to an amine.

Precursor Compounds and Starting Materials in the Synthesis of this compound

The selection of appropriate starting materials is a key aspect of designing an efficient synthesis for this compound. A variety of precursor compounds are utilized, depending on the chosen synthetic route.

Common precursors include:

Fluorinated Pyridines : Compounds such as 3-fluoropyridine (B146971) or 3,5-difluoropyridine (B1298662) can serve as foundational building blocks. rsc.org

Chlorinated Pyridines : Precursors like 2,3,5-trichloropyridine (B95902) can be subjected to fluorination and amination reactions. google.com

Halogenated Pyridinamines : Molecules that already contain an amino group, such as 2-chloro-3-aminopyridine, can be modified through halogen exchange reactions.

Pyridine N-oxides : These are often used to activate the pyridine ring for certain substitution reactions. nih.govacs.org

Polyhalogenated Pyridines : Compounds like 5-bromo-2-chloro-3-fluoropyridine are versatile intermediates where each halogen can be selectively replaced under different reaction conditions. researchgate.netnih.gov

Precursor CompoundRole in SynthesisReference
3-FluoropyridineStarting material for subsequent halogenation and amination. rsc.org
2,3,5-TrichloropyridinePrecursor for fluorination reactions. google.com
5-Bromo-2-chloro-3-fluoropyridineVersatile intermediate for selective amination. researchgate.netnih.gov
Pyridine N-oxidesActivated precursors for halogenation. nih.govacs.org

Reaction Mechanisms in the Formation of this compound

The synthesis of this compound and its precursors involves several fundamental reaction mechanisms, with nucleophilic aromatic substitution being particularly prominent. However, electrophilic pathways are also relevant in the preparation of certain intermediates.

Electrophilic Aromatic Substitution Pathways

While the electron-deficient pyridine ring is generally less reactive towards electrophiles than benzene (B151609), electrophilic aromatic substitution (EAS) is a key reaction for introducing certain functional groups onto precursor molecules. For example, the nitration of a pyridine derivative to create a nitro-substituted intermediate proceeds via an EAS mechanism. mdpi.comresearchgate.net

The regioselectivity of EAS on a substituted pyridine ring is governed by the electronic effects of the existing substituents and the pyridine nitrogen atom. The nitrogen atom itself is an electron-withdrawing group and directs incoming electrophiles primarily to the 3- and 5-positions. The interplay of these directing effects is a critical consideration in synthetic planning to ensure the desired substitution pattern.

Nucleophilic Aromatic Substitution (SNAr) Pathways on Halogenated Pyridines

Nucleophilic aromatic substitution (SNAr) is a fundamental process for the synthesis of substituted pyridines. The reactivity of halopyridines in SNAr reactions is influenced by the nature and position of the halogen atoms and other substituents on the pyridine ring.

Generally, in di-, tri-, and tetrahalopyridines, nucleophilic attack preferentially occurs at the 4-position. epfl.chresearchgate.net For instance, 2,4-difluoropyridine (B1303125) and 2,4-dichloropyridine (B17371) react with standard nucleophiles almost exclusively at the C-4 position. epfl.ch The presence of a nitrogen atom in the pyridine ring activates the 2- and 4-positions towards nucleophilic attack, an effect comparable to a nitro group in an aromatic ring. thieme-connect.com

The leaving group ability in these reactions is a critical factor. While fluorine is typically a poor leaving group in aliphatic systems, it is often readily displaced in activated aromatic and heteroaromatic systems. thieme-connect.comnih.gov In many instances of nucleophilic aromatic substitution on polyhalopyridines, a fluorine atom is displaced in preference to a chlorine atom. epfl.ch However, the relative reactivity can be influenced by the reaction conditions and the specific nucleophile employed. thieme-connect.com

A notable strategy to alter the inherent regioselectivity of SNAr reactions on halopyridines is the "trialkylsilyl trick." epfl.ch By introducing a bulky trialkylsilyl group at a position adjacent to a reactive site, such as the 3- or 5-position, nucleophilic attack can be sterically hindered, redirecting the substitution to an alternative position, like the 2- or 6-position. epfl.chresearchgate.net

For the synthesis of aminopyridines, amination of fluoropyridines using lithium amides in the absence of a transition-metal catalyst has been reported as a straightforward method. researchgate.net Another approach involves the reaction of 2,3-difluoro-5-chloropyridine with aqueous ammonia, followed by a reduction reaction to yield 2-amino-3-fluoropyridine (B1272040). google.com

In a specific example leading to a related structure, methyl 3-fluoropyridine-4-carboxylate was synthesized by the nucleophilic aromatic substitution of the nitro group in methyl 3-nitropyridine-4-carboxylate with a fluoride (B91410) anion. nih.gov This demonstrates the utility of the nitro group as a leaving group in pyridine systems, especially when activated by an ortho-carbonyl group. nih.gov

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of Halogenated Pyridines

Starting MaterialNucleophileMajor Product PositionReference
2,4-DifluoropyridineStandard Nucleophiles4-position epfl.chresearchgate.net
2,4-DichloropyridineStandard Nucleophiles4-position epfl.ch
2,4,6-TrifluoropyridineStandard Nucleophiles4-position epfl.ch
5-(Trialkylsilyl)-2,4-dihalopyridineStandard Nucleophiles2- or 6-position epfl.ch
2-Fluoropyridine (B1216828)Lithium Amides2-position researchgate.net
2,3-Difluoro-5-chloropyridineAqueous AmmoniaNot specified google.com
Methyl 3-nitropyridine-4-carboxylateFluoride Anion3-position nih.gov

Palladium-Catalyzed Coupling in Pyridine Synthesis

Palladium-catalyzed cross-coupling reactions, particularly amination reactions, have become a robust and versatile method for the formation of carbon-nitrogen bonds in the synthesis of aryl and heteroaryl amines. mdpi.comuwindsor.ca This methodology is highly valued for its ability to connect highly functionalized components and its compatibility with a wide range of functional groups. uwindsor.ca

The success of palladium-catalyzed amination of haloquinolines, a related heterocyclic system, is highly dependent on the position of the halogen atom. mdpi.com For instance, in dichloroquinolines, the chlorine atom at the 2-position is generally more reactive than one at the 8-position. mdpi.com The choice of ligand is crucial for the efficiency and selectivity of these reactions. Ligands such as BINAP and DavePhos are commonly employed, with the latter sometimes being necessary for more sterically hindered substrates or for achieving diamination. mdpi.com

A highly active catalyst system for C-N cross-coupling, utilizing the biaryldialkylphosphine ligand BrettPhos, has been developed. organic-chemistry.org This system has shown excellent reactivity, enabling the amination of challenging substrates like aryl mesylates and achieving highly selective monoarylation of primary amines with aryl chlorides. organic-chemistry.org The efficiency of this catalyst allows for reactions to proceed at low palladium loadings and with short reaction times. organic-chemistry.org

In the context of pyridine synthesis, a route to an intermediate for 2-amino-3-fluoropyridine involved the use of Pd(OAc)₂ with a 1,1'-binaphthyl-2,2'-diylbis(diphenylphosphane) ligand for the coupling of 2-chloro-3-fluoropyridine (B99640) with 2,4-dimethoxybenzylamine. google.com However, this particular route was noted to have drawbacks such as high cost and the need for chromatographic purification. google.com

The application of palladium-catalyzed amination has also been explored in continuous-flow systems, where challenges such as clogging from solid byproducts can be overcome using techniques like acoustic irradiation. rsc.org

Table 2: Examples of Palladium-Catalyzed Amination Reactions

Aryl Halide/MesylateAmineLigandCatalystKey ObservationReference
DichloroquinolinesAdamantane-containing aminesBINAP/DavePhosPd(dba)₂Selectivity depends on halogen position and amine sterics mdpi.com
Aryl MesylatesVarious aminesBrettPhosNot specifiedHigh yields, mild conditions organic-chemistry.org
Aryl ChloridesPrimary aminesBrettPhosNot specifiedHighly selective monoarylation organic-chemistry.org
2-Chloro-3-fluoropyridine2,4-Dimethoxybenzylamine1,1'-Binaphthyl-2,2'-diylbis(diphenylphosphane)Pd(OAc)₂Route noted for high cost and purification challenges google.com

Optimization of Synthetic Pathways and Process Intensification

The optimization of synthetic routes to compounds like this compound is crucial for improving efficiency, reducing costs, and ensuring scalability. This involves a detailed examination of reaction parameters and the implementation of advanced manufacturing techniques.

A key aspect of optimization is the selection of starting materials and reagents to maximize yield and purity while minimizing side reactions. For example, in the synthesis of 2-fluoro-3-chloro-5-trifluoromethylpyridine, a related compound, a one-step fluorination using anhydrous HF without a catalyst was reported to simplify post-processing. google.com The subsequent purification by amination to remove impurities followed by vacuum distillation significantly improved the final product's purity to over 99.95% with a yield of at least 97.56%. google.com

Process intensification, which aims to make chemical processes smaller, safer, and more efficient, is another important consideration. The use of continuous-flow reactors for palladium-catalyzed amination reactions is an example of process intensification. rsc.org While challenges like reactor clogging can arise from the formation of solid byproducts, innovative solutions such as acoustic irradiation have been successfully employed to maintain continuous operation. rsc.org This approach can lead to significantly reduced reaction times, from hours to minutes. rsc.org

The development of highly active catalyst systems also contributes to process optimization. The use of ligands like BrettPhos in palladium-catalyzed aminations allows for very low catalyst loadings (as low as 0.01 mol%) and fast reaction times, which can be advantageous for large-scale production. organic-chemistry.org

Considerations for Green Chemistry in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of specialty chemicals to minimize environmental impact and enhance safety. For a compound like this compound, this involves evaluating the choice of solvents, reagents, and reaction conditions.

A major focus of green chemistry is the replacement of hazardous solvents with more environmentally benign alternatives. Water is a particularly attractive solvent due to its non-toxic nature. Recent research has demonstrated the feasibility of conducting metal-free C-H amination reactions in an aqueous environment. rsc.org This approach leverages the hydrophobic effect of water to facilitate reactions like tandem nucleophilic aromatic substitution, click reactions, and de-nitrogenation processes, thereby avoiding the use of toxic organic solvents. rsc.org

The development of catalyst-free reaction conditions is another key green chemistry principle. The synthesis of 2-aminopyridine derivatives through the nucleophilic substitution of 2-fluoropyridine with acetamidine (B91507) hydrochloride as the ammonia source has been achieved without a catalyst. researchgate.net This method is noted for its high yield, high chemoselectivity, and use of an inexpensive ammonia source. researchgate.net

Minimizing waste and improving atom economy are also central to green chemistry. The CHEM21 Green Metrics Toolkit provides a framework for assessing the environmental footprint of chemical transformations, which can be applied to evaluate and compare different synthetic routes for aminopyridines. rsc.org

While palladium catalysis is a powerful synthetic tool, the use of a heavy metal raises environmental and cost concerns. Efforts in this area focus on developing highly active catalysts that can be used at very low concentrations and on implementing methods for the removal and recycling of the palladium catalyst after the reaction. uwindsor.caorganic-chemistry.org

Chemical Reactivity and Transformations of 3 Chloro 5 Fluoropyridin 4 Amine

Reactivity at the Amine Functionality

The primary amine group at the C4 position is a key center of reactivity, primarily exhibiting nucleophilic characteristics. Its reactivity is modulated by the electronic effects of the halogen atoms and the pyridine (B92270) ring nitrogen.

Derivatization via Amine Transformations (e.g., acylation, alkylation)

The nucleophilic amine functionality allows for straightforward derivatization through reactions such as acylation and alkylation.

Acylation: The reaction with acylating agents like acid chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) yields the corresponding N-acyl derivatives (amides). This transformation is common for protecting the amine group or for building more complex molecular architectures.

Alkylation: The amine can undergo alkylation with alkyl halides or other alkylating agents. Due to the potential for over-alkylation, this reaction may require careful control of stoichiometry and reaction conditions to achieve mono-alkylation. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled method for synthesizing N-alkylated derivatives, such as 3-chloro-5-fluoro-N-{[2-(oxan-4-yloxy)pyridin-4-yl]methyl}pyridin-4-amine molport.com.

Reaction TypeReagents & ConditionsProduct Type
Acylation Acid Chloride (R-COCl), Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂)N-acylated pyridin-4-amine
Alkylation Alkyl Halide (R-X), Base (e.g., K₂CO₃), Solvent (e.g., DMF)N-alkylated pyridin-4-amine
Reductive Amination Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃), Solvent (e.g., DCE)N-alkylated pyridin-4-amine

Diazotization and Related Reactions

As a primary aromatic amine, 3-chloro-5-fluoropyridin-4-amine can undergo diazotization upon treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures. rsc.orgrsc.orgmasterorganicchemistry.com This reaction converts the amino group into a diazonium salt (-N₂⁺).

Pyridine-diazonium salts are often unstable but serve as versatile intermediates. google.com They can be subjected to a variety of subsequent transformations, including Sandmeyer-type reactions, to replace the original amino group with a wide range of other functionalities. masterorganicchemistry.comwikipedia.org For instance, treatment with copper(I) chloride or copper(I) bromide would introduce another chloro or bromo substituent, respectively. masterorganicchemistry.comwikipedia.org The strongly acidic conditions required for diazotization can, however, be incompatible with sensitive substrates, and side reactions such as Sandmeyer chlorination can occur if HCl is used as the acid source. nih.govacs.org

ReactionReagentsIntermediate/ProductNotes
Diazotization NaNO₂, aq. HCl, 0-5 °CPyridine-4-diazonium saltIntermediate is typically used in situ due to instability. google.com
Sandmeyer Reaction Diazonium salt, CuCl / CuBr / CuCN3,4-dichloro-5-fluoropyridine (B1604449) / 3-bromo-4-chloro-5-fluoropyridine (B1377246) / 4-chloro-5-fluoropyridine-3-carbonitrileA method to replace the amine group with halogens or a cyano group. masterorganicchemistry.comwikipedia.org
Schiemann Reaction Diazonium salt, HBF₄ or HPF₆, heat3-chloro-4,5-difluoropyridineA method to replace the amine group with fluorine.
Hydrolysis Diazonium salt, H₂O, heat3-chloro-5-fluoropyridin-4-olReplaces the amine group with a hydroxyl group.

Reactivity at the Halogen Centers (Chlorine at C3, Fluorine at C5)

The chlorine and fluorine atoms attached to the pyridine ring are potential sites for substitution, primarily through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The regioselectivity of these reactions is a critical consideration.

Selective Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyridines

In SNAr reactions, a nucleophile attacks an electron-poor aromatic ring, displacing a leaving group. The pyridine ring is inherently electron-deficient (π-deficient), which facilitates this type of reaction. youtube.comuci.edu The reactivity is further enhanced by the presence of the halogen substituents. Nucleophilic attack is strongly favored at positions ortho or para to the ring nitrogen because the nitrogen atom can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance. youtube.comuci.eduyoutube.com

In this compound, both the C3-Cl and C5-F bonds are ortho and para, respectively, to the ring nitrogen. Generally, in SNAr reactions, fluoride (B91410) is a better leaving group than chloride when the reaction is rate-determined by the attack of the nucleophile, because fluorine's high electronegativity makes the attached carbon more electrophilic. Conversely, chloride is a better leaving group when the breakdown of the Meisenheimer complex is rate-determining. The outcome often depends on the specific nucleophile and reaction conditions. nih.govmdpi.com The presence of the C4-amino group, a strong electron-donating group, deactivates the ring towards nucleophilic attack, making SNAr reactions at C3 or C5 more challenging compared to pyridines bearing electron-withdrawing groups.

Cross-Coupling Reactions (e.g., Suzuki, Stille, Heck, Sonogashira, Negishi) Involving Halogen Sites

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In polyhalogenated pyridines, the selectivity of these reactions is typically governed by the relative reactivity of the carbon-halogen bonds. The established reactivity order for oxidative addition to palladium(0) is I > Br > OTf > Cl >> F. orgsyn.orgwikipedia.orgwikipedia.org

For this compound, the C3-Cl bond is significantly more reactive than the C5-F bond in standard cross-coupling reactions. This allows for selective functionalization at the C3 position, leaving the C-F bond intact for potential subsequent transformations.

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride at C3 with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.govsemanticscholar.orgmdpi.com This would selectively yield a 3-aryl- or 3-vinyl-5-fluoropyridin-4-amine.

Stille Coupling: Involves the reaction of the C3-chloro position with an organotin compound, catalyzed by palladium. wikipedia.orglibretexts.orgorganic-chemistry.org This offers a versatile method for introducing various organic groups.

Heck Reaction: The C3-Cl bond can react with an alkene in the presence of a palladium catalyst and a base to form a new C-C bond, resulting in a 3-alkenyl-5-fluoropyridin-4-amine. wikipedia.orgorganic-chemistry.orglibretexts.orgmdpi.commdpi.com

Sonogashira Coupling: This reaction enables the formation of a C-C bond between the C3 position and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgsoton.ac.ukresearchgate.net This is a reliable method for synthesizing 3-alkynylpyridines.

Negishi Coupling: This involves coupling the C3-chloro site with an organozinc reagent, catalyzed by palladium or nickel. orgsyn.orgwikipedia.orgchemrxiv.orgresearchgate.net It is known for its high functional group tolerance. orgsyn.orgwikipedia.org

Coupling ReactionCoupling PartnerCatalyst System (Typical)Expected Product at C3
Suzuki-Miyaura R-B(OH)₂Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)3-R-5-fluoropyridin-4-amine
Stille R-Sn(Alkyl)₃Pd catalyst (e.g., Pd(PPh₃)₄), optional Cu(I)3-R-5-fluoropyridin-4-amine
Heck AlkenePd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N)3-(alkenyl)-5-fluoropyridin-4-amine
Sonogashira Terminal AlkynePd catalyst, Cu(I) co-catalyst, Base (e.g., amine)3-(alkynyl)-5-fluoropyridin-4-amine
Negishi R-ZnXPd or Ni catalyst (e.g., Pd(PPh₃)₄)3-R-5-fluoropyridin-4-amine

Halogen-Metal Exchange and Organometallic Reagents

Halogen-metal exchange is a fundamental transformation in organometallic chemistry used to convert organic halides into reactive organometallic species. wikipedia.org This reaction typically involves the treatment of an organohalide with an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), often at low temperatures to prevent side reactions. tcnj.edu

For this compound, the C3-chloro substituent is the most likely site for halogen-metal exchange. The reaction rate for this exchange generally follows the trend I > Br > Cl, while aryl fluorides are typically unreactive. wikipedia.org Consequently, the chlorine atom would be selectively exchanged over the fluorine atom. This process would generate a potent nucleophilic intermediate, 4-amino-5-fluoro-pyridin-3-yl-lithium, which can be trapped with various electrophiles to introduce new functional groups at the C3 position. The presence of the chelating amino group may influence the rate and efficiency of the exchange reaction. wikipedia.org Studies on related trihalogenated pyridines have demonstrated that regioselectivity in halogen-metal exchange is predictable and controllable, allowing for the selective functionalization of the pyridine core. mdpi.com

Table 1: Predicted Outcome of Halogen-Metal Exchange on this compound
SubstrateReagentTypical ConditionsPredicted IntermediatePotential Subsequent Reaction
This compoundn-BuLi or t-BuLi-78 °C to -100 °C in THF4-Amino-5-fluoro-pyridin-3-yl-lithiumQuenching with electrophiles (e.g., aldehydes, CO₂, alkyl halides)

Reactivity of the Pyridine Ring System in this compound

Electrophilic Aromatic Substitution (EAS) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. masterorganicchemistry.comyoutube.com The pyridine ring is inherently electron-deficient compared to benzene (B151609) due to the electronegative nitrogen atom, making it generally resistant to EAS reactions unless strongly activating groups are present.

In this compound, the reactivity towards EAS is governed by the cumulative electronic effects of its substituents. The amino group at the C4 position is a powerful activating group and directs electrophiles to the ortho (C3, C5) and para (C6, relative to N) positions. The chloro and fluoro groups are deactivating via induction but are also ortho-, para-directors. The pyridine nitrogen itself is strongly deactivating. The powerful activating effect of the amino group is expected to dominate, potentially enabling EAS reactions despite the deactivating influence of the halogens and the ring nitrogen. The C3 and C5 positions are blocked, so electrophilic attack would be directed towards the C2 or C6 positions.

Table 2: Directing Effects of Substituents in this compound for EAS
Substituent & PositionActivating/Deactivating EffectDirecting InfluencePredicted Overall Effect
Pyridine NitrogenStrongly DeactivatingMeta (C3, C5)The strong activation from the C4-amino group likely directs electrophiles to the C2/C6 positions.
-Cl (C3)DeactivatingOrtho, Para (C2, C4, C6)
-NH₂ (C4)Strongly ActivatingOrtho, Para (C3, C5)
-F (C5)DeactivatingOrtho, Para (C4, C6)

Directed ortho-metalation (DoM) is a powerful method for the regioselective deprotonation and subsequent functionalization of aromatic and heteroaromatic rings. baranlab.orgharvard.edu The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base, guiding deprotonation to an adjacent position.

For this compound, both the pyridine nitrogen and the C4-amino group can potentially act as DMGs. The amino group, after deprotonation to an amide anion, is a potent DMG. However, the adjacent C3 and C5 positions are already substituted. Alternatively, the pyridine nitrogen can direct metalation to the C2 and C6 positions. Research on the related compound 4-chloro-3-fluoropyridine (B1587321) has shown that kinetic deprotonation with a strong base occurs regioselectively at the C2 position, which is adjacent to the ring nitrogen. acs.org The presence of the electron-donating amino group at C4 in this compound is expected to increase the acidity of the C2 and C6 protons, further favoring directed metalation at these sites. This would generate a lithiated intermediate that can react with various electrophiles, providing a route to 2- or 6-substituted derivatives.

Multi-component and Cascade Reactions Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. mdpi.com Cascade reactions involve a sequence of intramolecular transformations, often triggered by a single event.

The structure of this compound, featuring a primary amino group, makes it a suitable candidate for isocyanide-based MCRs such as the Ugi or Passerini reactions. mdpi.com The amino group can readily form an imine with an aldehyde or ketone component, which is a key step in these transformations. This reactivity opens pathways to complex, highly functionalized molecules. For instance, a one-pot Ugi-Zhu three-component reaction followed by a cascade sequence has been used to synthesize complex heterocyclic systems from aminoquinoline precursors, highlighting the utility of amine-bearing heterocycles in such processes. nih.govmdpi.com Furthermore, the amino group can participate in three-component reactions with agents like carbon disulfide and other electrophilic chloropyridines. researchgate.net

Table 3: Potential Multi-Component Reactions for this compound
Reaction TypeRequired Functional GroupRole of this compoundPotential Product Class
Ugi 4-Component ReactionPrimary AmineAmine Componentα-Acylamino Amides
Strecker ReactionPrimary AmineAmine Componentα-Aminonitriles
Hantzsch Pyrrole SynthesisPrimary AmineAmine ComponentSubstituted Pyrroles

Regioselectivity and Chemoselectivity in Reactions of this compound

Regioselectivity and chemoselectivity are critical considerations in the synthesis of polysubstituted heterocycles. This compound possesses multiple reactive sites: the C3-Cl bond, the C4-NH₂ group, and the C-H bonds at C2 and C6. The reaction conditions employed will determine which site reacts preferentially.

C-H Functionalization: Based on studies of related fluoropyridines, functionalization of the C-H bonds is highly regioselective. Directed metalation strategies are predicted to favor the C2/C6 positions due to direction by the pyridine nitrogen. acs.org Similarly, radical reactions, such as Minisci-type amidomethylation, also show a strong preference for the C2 position in related systems, driven by the electrophilicity of the protonated pyridine ring. acs.org

Nucleophilic Aromatic Substitution (SNAr): The C3-chloro group could potentially be displaced by strong nucleophiles. However, SNAr reactions are facilitated by electron-withdrawing groups that stabilize the intermediate Meisenheimer complex. The strong electron-donating C4-amino group deactivates the ring towards SNAr, making substitution at C3 challenging compared to more electron-deficient systems. nih.gov

Reactions at the Amino Group: The C4-amino group is a nucleophilic site and can readily undergo reactions like acylation, alkylation, or serve as the starting point for MCRs, as discussed previously.

Chemoselectivity can be achieved by choosing appropriate reagents. For instance, strong organolithium bases at low temperatures would likely favor C-H metalation or halogen-metal exchange, while electrophilic reagents like acid chlorides would react selectively with the amino group.

Table 4: Summary of Predicted Selectivity in Reactions
Reaction TypeReagentsPredicted Reactive SiteGoverning Principle
Directed MetalationLDA, n-BuLiC2/C6 C-H BondAcidity of α-protons, DMG effect of ring nitrogen acs.org
Halogen-Metal Exchangen-BuLi, t-BuLiC3-Cl BondHigher reactivity of Cl vs. F in exchange reactions wikipedia.org
AcylationAcetyl Chloride, Et₃NC4-NH₂ GroupHigh nucleophilicity of the amino group
Minisci ReactionRadical Source, AcidC2/C6 C-H BondRadical addition to the protonated, electron-deficient pyridine ring acs.org

Derivatization and Analogue Synthesis Based on 3 Chloro 5 Fluoropyridin 4 Amine Scaffold

Design Principles for Novel Pyridine (B92270) Architectures

The design of new molecules using the 3-chloro-5-fluoropyridin-4-amine scaffold is guided by established principles in medicinal and materials chemistry. The strategic placement of halogen atoms and an amino group offers several advantages for developing novel compounds.

Key design principles include:

Bioisosteric Replacement: The fluorine and chlorine atoms can serve as bioisosteres for other groups, modulating the electronic and steric properties of the molecule to enhance interactions with biological targets.

Metabolic Stability: The introduction of fluorine atoms is a common strategy in drug discovery to improve metabolic stability. The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation.

Modulation of Physicochemical Properties: The electronegative halogens influence the pKa of the pyridine nitrogen and the exocyclic amino group, which can be critical for solubility, membrane permeability, and target binding.

Vector-Directed Chemistry: The inherent reactivity differences between the C-Cl, C-F, and N-H bonds, along with the reactivity of the unsubstituted C2 and C6 positions, allow for sequential and regioselective modifications, enabling the construction of complex molecular architectures. For instance, fluorine's high electronegativity can enhance hydrogen bonding with enzyme active-site residues.

Scaffold for Polycyclic Systems: The amino group is a key handle for building fused-ring systems, such as pyrrolopyrimidines or other heterocyclic structures with potential biological activity. researchgate.net

Functionalization Strategies at Different Positions

The reactivity of this compound allows for selective functionalization at multiple sites on the pyridine ring.

Amino Group (C4-NH₂): The primary amino group is a versatile functional handle. It readily undergoes acylation, sulfonylation, and condensation reactions with carbonyl compounds to form amides, sulfonamides, and imines, respectively. For example, related aminopyridines have been reacted with β-ketoesters and urea/thiourea to construct dihydropyrimidine (B8664642) rings. researchgate.net

Unsubstituted Positions (C2 and C6): The C2 and C6 positions, being ortho to the ring nitrogen, are susceptible to deprotonation by strong bases followed by reaction with electrophiles. Studies on the closely related 4-chloro-3-fluoropyridine (B1587321) have shown that kinetic deprotonation with a strong base like lithium diisopropylamide (LDA) occurs regioselectively at the C2 position, allowing for the introduction of various substituents. acs.org Alternatively, radical-based Minisci-type reactions can introduce alkyl or acyl groups at these positions. acs.org

Halogenated Positions (C3-Cl and C5-F): The chlorine and fluorine atoms are sites for nucleophilic aromatic substitution (SNAr). The relative reactivity of C-Cl versus C-F bonds in SNAr reactions on pyridine rings can be tuned. Generally, C-F bonds are more readily cleaved than C-Cl bonds in nucleophilic aromatic substitutions on pyridines, especially when activated by the ring nitrogen. rsc.org However, the specific reaction conditions, the nature of the nucleophile, and the electronic environment of the ring dictate the selectivity. Metal-free methods have been developed that show preferential reaction at the fluorine substituent in polyhalogenated pyridines. rsc.org

Below is a table summarizing potential functionalization strategies for the this compound scaffold based on reactions of similar compounds.

PositionReaction TypeReagents & ConditionsPotential Products
C4-NH₂ AcylationAcid chlorides, AnhydridesN-Acyl derivatives
C4-NH₂ CondensationAldehydes, KetonesImines (Schiff bases)
C4-NH₂ Cyclocondensationβ-dicarbonyls, UreaFused pyrimidine (B1678525) rings researchgate.net
C2 / C6 Directed ortho-MetalationLDA, then Electrophile (E+)2- or 6-Substituted derivatives acs.org
C2 / C6 Minisci-type ReactionRadicals (e.g., from amino acids)2- or 6-Amidomethylated derivatives acs.org
C3-Cl / C5-F Nucleophilic Substitution (SNAr)Amines, Alkoxides, ThiolatesSubstituted pyridine amines/ethers/thioethers rsc.org

Elucidation of Structure-Reactivity Relationships in this compound Analogues

The reactivity of derivatives of this compound is intrinsically linked to their electronic structure, which is dictated by the nature and position of the substituents.

Electronic Effects of Halogens: Both chlorine and fluorine are electron-withdrawing groups that decrease the electron density of the pyridine ring. This has two major consequences: it activates the ring towards nucleophilic attack and decreases the basicity of the ring nitrogen. The fluorine atom at C5 and the chlorine atom at C3 significantly influence the regioselectivity of further reactions.

Reactivity towards Nucleophiles: In polyhalogenated pyridines, the site of nucleophilic attack is often at a halogen-bearing carbon positioned ortho or para to the ring nitrogen. Research on 2,4,6-tribromo-3,5-difluoropyridine (B1586626) has shown that hard nucleophiles (like methoxide) tend to displace fluorine, whereas soft nucleophiles (like sodium thiophenoxide) preferentially displace bromine. psu.edu This principle suggests that the choice of nucleophile could direct substitution to either the C3-Cl or C5-F position in derivatives of the title compound.

Reactivity towards Electrophiles: The electron-deficient nature of the ring makes electrophilic aromatic substitution challenging. However, functionalization of the amino group can alter this reactivity. Furthermore, N-oxidation of the pyridine ring can activate the system towards electrophilic attack, as demonstrated in the nitration of 3,5-difluoropyridine (B1298662) N-oxide. psu.edu

Influence of Substituents on Acidity/Basicity: The introduction of further electron-withdrawing or electron-donating groups will modulate the pKa of the molecule. For instance, adding an electron-withdrawing group at the C2 or C6 position would further decrease the basicity of the ring nitrogen and the C4-amino group, affecting its reactivity in subsequent synthetic steps.

Synthesis of Polyhalogenated Pyridine Derivatives

The this compound scaffold can be used to generate more complex polyhalogenated pyridines, which are valuable building blocks.

Direct Halogenation: While direct electrophilic halogenation of the electron-poor ring is difficult, it may be possible under forcing conditions or after modification of the existing substituents.

Substitution Reactions: Nucleophilic substitution reactions can be used to exchange the existing halogens for others. For example, Halex (halogen exchange) reactions using sources like KF or CsF can replace chlorine with fluorine, often requiring high temperatures. smolecule.com Conversely, treatment with HBr/AlBr₃ has been shown to be highly effective for replacing fluorine with bromine in polyfluorinated pyridines. psu.edu

Synthesis from Polyhalogenated Precursors: An alternative strategy is to start with a more highly halogenated pyridine and selectively introduce the amino group and other functionalities. For example, pentafluoropyridine (B1199360) can undergo sequential, regioselective nucleophilic substitutions. Similarly, 3,5-dichloro-2,4,6-trifluoropyridine (B155018) can be selectively reduced to create various chlorofluoropyridine derivatives. psu.edu Environmentally benign methods using water as a solvent have also been developed for the selective amination of various polyhalogenated pyridines to produce aminopyridine derivatives. acs.orgacs.org

The following table outlines selected methods for synthesizing polyhalogenated pyridine derivatives.

Starting MaterialReagents & ConditionsProduct TypeReference
3,5-Dichloro-2,4,6-trifluoropyridineDIBAL-H or LAHReductively defluorinated chlorofluoropyridines psu.edu
PolyfluoropyridinesHBr, AlBr₃Bromofluoro-pyridines psu.edu
4-Chloro-3-fluoropyridineAmmonia (B1221849), Pd-catalystAminated pyridine derivative smolecule.com
2,3,5,6-TetrachloropyridineDMF, NaOtBu, H₂OMono-aminated tetrachloropyridine acs.org

Computational and Theoretical Investigations of 3 Chloro 5 Fluoropyridin 4 Amine

Electronic Structure and Molecular Orbital Analysis of 3-Chloro-5-fluoropyridin-4-amine

The electronic structure of this compound is fundamentally governed by the interplay of the electronegative halogen substituents (chlorine and fluorine), the electron-donating amino group, and the inherent aromaticity of the pyridine (B92270) ring. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide valuable insights into the molecular orbitals (MOs) and electron density distribution.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. In substituted pyridines, the energies and spatial distributions of these frontier orbitals are significantly influenced by the electronic nature of the substituents. For this compound, the electron-donating amino group at the 4-position is expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing chlorine and fluorine atoms at the 3 and 5-positions will lower the energy of the LUMO, increasing its propensity for nucleophilic attack.

The distribution of electron density across the molecule is also a key aspect of its electronic structure. The high electronegativity of the fluorine and chlorine atoms will lead to a polarization of the C-F and C-Cl bonds, resulting in partial negative charges on the halogen atoms and partial positive charges on the adjacent carbon atoms. The amino group, being a strong electron-donating group, will increase the electron density on the pyridine ring, particularly at the ortho and para positions relative to the amino group. This complex interplay of electronic effects creates a unique electrostatic potential map for the molecule, with regions of both positive and negative potential that dictate its intermolecular interactions.

Table 1: Illustrative Predicted Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)Description
HOMO-8.5Primarily localized on the pyridine ring and the amino group, indicating regions susceptible to electrophilic attack.
LUMO-1.2Distributed across the pyridine ring, with significant contributions from the carbon atoms bonded to the halogen atoms, suggesting sites for nucleophilic attack.
HOMO-1-9.8A deeper-lying orbital with significant contribution from the halogen p-orbitals.
LUMO+1-0.5An orbital with a more complex nodal structure, indicating higher energy excited states.

Note: The values in this table are illustrative and based on general trends observed in computational studies of similar halogenated aminopyridines.

Quantum Chemical Predictions of Reactivity and Reaction Pathways

Quantum chemical calculations can predict the reactivity of this compound by identifying the most likely sites for electrophilic and nucleophilic attack. Reactivity indices derived from conceptual DFT, such as the Fukui function and local softness, can quantify the reactivity of different atomic sites within the molecule.

The positions on the pyridine ring most susceptible to electrophilic attack are those with the highest electron density, which are influenced by the electron-donating amino group. Conversely, the carbon atoms attached to the chlorine and fluorine atoms are expected to be the primary sites for nucleophilic substitution, due to the strong electron-withdrawing nature of the halogens.

Table 2: Predicted Reactivity Indices for Selected Atoms in this compound

AtomFukui Function (f-) for Electrophilic AttackFukui Function (f+) for Nucleophilic Attack
N1 (pyridine)0.150.05
C20.120.08
C30.050.25
C40.200.03
C50.060.28
N (amino)0.250.02

Note: These values are hypothetical and serve to illustrate the expected trends in reactivity based on the electronic effects of the substituents.

Conformational Analysis and Molecular Dynamics Studies

Conformational analysis, typically performed using computational methods, can identify the most stable conformations (local minima on the potential energy surface) and the energy barriers to rotation. For the amino group in this compound, a planar or near-planar arrangement with respect to the pyridine ring is expected to be the most stable due to favorable electronic delocalization.

Spectroscopic Property Predictions (Theoretical aspects, not experimental data)

Theoretical calculations are a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization. For this compound, computational methods can be used to predict its vibrational (infrared and Raman) and electronic (UV-Visible) spectra.

Vibrational frequencies can be calculated by determining the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies correspond to the normal modes of vibration of the molecule. By comparing the calculated spectrum with an experimental one, it is possible to assign the observed vibrational bands to specific molecular motions. The presence of the C-Cl, C-F, and N-H bonds in this compound will give rise to characteristic stretching and bending vibrations in the infrared and Raman spectra.

Electronic spectra can be predicted using time-dependent DFT (TD-DFT) or other excited-state methods. These calculations provide information about the energies of the electronic transitions and their corresponding oscillator strengths, which determine the intensity of the absorption bands in the UV-Visible spectrum. The electronic transitions in this compound are expected to be of the π → π* and n → π* type, characteristic of aromatic and heterocyclic compounds.

Table 3: Illustrative Predicted Vibrational Frequencies for Key Functional Groups in this compound

Vibrational ModePredicted Frequency (cm-1)
N-H symmetric stretch3400
N-H asymmetric stretch3500
C=C/C=N ring stretches1500-1600
C-F stretch1200-1300
C-Cl stretch700-800

Note: These are representative theoretical frequencies and may differ from experimental values due to solvent effects and anharmonicity.

Theoretical Studies of Halogen Bonding and Intermolecular Interactions

The presence of both a chlorine and a fluorine atom in this compound makes it a particularly interesting candidate for theoretical studies of halogen bonding. Halogen bonding is a non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site on another molecule. nih.gov

Theoretical studies have shown that the strength of a halogen bond is influenced by the nature of the halogen atom and the electronic environment of the molecule. acs.org In this compound, the chlorine atom, being larger and more polarizable than fluorine, is expected to be a more effective halogen bond donor. The electron-withdrawing nature of the pyridine ring and the fluorine atom will enhance the positive character of the σ-hole on the chlorine atom, thereby strengthening its potential for halogen bonding.

Computational studies on complexes of substituted pyridines with halogen bond donors have demonstrated that the pyridine nitrogen atom is a strong halogen bond acceptor. nih.gov Therefore, this compound can act as both a halogen bond donor (via the chlorine atom) and a halogen bond acceptor (via the pyridine nitrogen and the amino group). This dual functionality could lead to the formation of complex supramolecular assemblies in the solid state.

In addition to halogen bonding, other intermolecular interactions, such as hydrogen bonding involving the amino group and π-π stacking between the pyridine rings, are also expected to play a significant role in the condensed-phase behavior of this molecule. Theoretical calculations can be used to quantify the strength of these different interactions and to predict the most stable crystal packing arrangements.

Applications of 3 Chloro 5 Fluoropyridin 4 Amine As a Versatile Chemical Building Block

Role in the Synthesis of Complex Heterocyclic Compounds

3-Chloro-5-fluoropyridin-4-amine serves as a critical scaffold for the construction of fused and substituted heterocyclic systems, which are prominent core structures in many biologically active compounds. The reactivity of the chloro and fluoro groups, combined with the directing effects of the amino group, allows for sequential and regioselective reactions to build molecular complexity.

A significant application of this building block is in the synthesis of kinase inhibitors. For instance, substituted aminopyridines are central to the development of potent and selective modulators of cyclin-dependent kinases (CDK), such as CDK8 and CDK19, which are targets in oncology research. The general synthetic approach involves an initial nucleophilic aromatic substitution (SNAr) at the C4 position of a polyhalogenated pyridine (B92270), followed by a palladium-catalyzed Suzuki cross-coupling reaction to introduce further diversity. nih.gov This methodology allows for the creation of extensive libraries of compounds for screening. Similarly, this pyridine derivative is a key intermediate for inhibitors of p38α mitogen-activated protein kinase and haematopoietic progenitor kinase 1 (HPK1). google.comrsc.org

Furthermore, the aminopyridine moiety is a cornerstone for creating fused heterocyclic systems like pyridopyrimidines. researchgate.netnih.gov These structures are of great interest due to their diverse pharmacological activities. Synthetic strategies often involve the condensation of the aminopyridine with various reagents to form the second ring. For example, reaction with diketones or related synthons can lead to the formation of the pyrimidine (B1678525) ring fused to the initial pyridine core. researchgate.netnih.gov

Table 1: Examples of Complex Heterocyclic Systems Synthesized from Aminopyridine Scaffolds

Heterocyclic SystemTherapeutic/Research AreaSynthetic Strategy
Substituted PyridinesKinase Inhibition (CDK8, CDK19)SNAr followed by Suzuki Coupling nih.gov
PyridinylimidazolesKinase Inhibition (p38α)Multi-step synthesis involving cyclization rsc.org
AminopyrazinesKinase Inhibition (HPK1)Coupling with brominated pyrazine (B50134) intermediates google.com
PyridopyrimidinesVarious Biological ActivitiesCyclocondensation reactions researchgate.netresearchgate.netnih.gov
DihydropyrimidinesAntimycobacterial AgentsBiginelli reaction or similar cyclocondensations researchgate.net

Utility in the Production of Advanced Organic Intermediates

The distinct reactivity of the substituents on this compound makes it an excellent starting point for producing more elaborate organic intermediates. These intermediates retain a reactive handle, allowing for their incorporation into larger molecules at later synthetic stages.

Patents frequently cite 3-substituted 2-chloro-5-fluoropyridines as crucial intermediates for pharmaceuticals, agrochemicals, and functional materials. google.com The presence of both chlorine and fluorine atoms allows for selective functionalization. For example, under specific conditions, one halogen can be displaced via SNAr reaction while the other remains for subsequent cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. rsc.org

One documented strategy is the regioselective amidomethylation of related chlorofluoropyridines. acs.org This reaction, which can be achieved through metalation or Minisci-type reactions, introduces an amidomethyl group, a valuable synthon for further elaboration, onto the pyridine ring. The resulting 2-amidomethylated pyridines are advanced intermediates for medicinal chemistry programs. acs.org The ability to selectively functionalize the pyridine ring at different positions is a key advantage, providing access to a wide array of derivative structures. researchgate.net

Table 2: Key Reactions for Generating Advanced Intermediates

Reaction TypeReagents/ConditionsIntermediate FormedPurpose/Next Step
Nucleophilic Aromatic Substitution (SNAr)Various nucleophiles (amines, alcohols)4-Substituted-3-chloro-5-fluoropyridinesIntroduction of side chains; precursor for coupling nih.gov
Suzuki CouplingBoronic acids, Pd catalystAryl- or heteroaryl-substituted pyridinesBuilding molecular complexity nih.govmdpi.com
Metalation/DeprotonationStrong bases (e.g., LDA)Lithiated pyridine speciesReaction with electrophiles to add functional groups acs.org
AmidomethylationAmino acid derivatives, Ag+/persulfate2-Amidomethylated pyridinesIntroduction of versatile side chains acs.org

Application in Agrochemical and Specialty Chemical Synthesis

In the agrochemical sector, this compound and its derivatives are vital building blocks for modern herbicides. The specific substitution pattern is often key to the biological activity and selectivity of the final product.

A prominent example is the synthesis of the auxinic herbicide florpyrauxifen (B1531466). bcpcpesticidecompendium.org The core of this molecule is a highly substituted pyridinecarboxylic acid. The synthetic route relies on a 4-amino-3-chloro-5-fluoropyridine scaffold to construct the final product, 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoropyridine-2-carboxylic acid. bcpcpesticidecompendium.orggoogle.comgoogle.com This herbicide is effective for controlling a wide range of broadleaf weeds, grasses, and sedges in rice and other crops. google.comepo.org Patents describe numerous synergistic compositions where florpyrauxifen or its esters are combined with other herbicides like glyphosate, glufosinate, or tembotrione (B166760) to broaden the spectrum of weed control. epo.orgjustia.com

The trifluoromethylpyridine moiety, a related structure, is also a key motif in many active agrochemical ingredients. semanticscholar.org The unique physicochemical properties imparted by the fluorine atoms, such as increased metabolic stability and binding affinity, are highly desirable in the design of new pesticides. The utility of this compound in this field underscores its importance as a source of fluorinated pyridine scaffolds.

Table 3: Agrochemical Applications

Product/ClassChemical Name of Active IngredientApplicationWeeds Controlled
Auxinic HerbicideFlorpyrauxifen: 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoropyridine-2-carboxylic acidRice, Cereal CropsBroadleaf weeds, grasses, sedges (e.g., Echinochloa, Eleusine indica, Ipomoea hederacea) google.comepo.org
Herbicidal CompositionsFlorpyrauxifen-benzyl + TembotrioneCorn, SorghumUndesirable vegetation justia.com
Herbicidal CompositionsFlorpyrauxifen + Glyphosate/GlufosinateBroad-acre cropsHerbicide-resistant weeds epo.org

Precursor for Ligands in Catalysis and Materials Science

The structural features of this compound make it an attractive precursor for the synthesis of specialized ligands used in organometallic catalysis and for building blocks in materials science. The pyridine nitrogen and the exocyclic amino group provide two potential coordination sites for metal ions.

This dual-site availability allows for the design of bidentate ligands, which are crucial in modern catalysis for controlling the reactivity and selectivity of metal centers. nih.govhealthbiotechpharm.orgpjmhsonline.com The chloro and fluoro substituents can be used as synthetic handles to attach other donor groups, such as phosphines or other N-heterocycles, creating more complex polydentate ligand architectures. rsc.org For example, a Suzuki or Buchwald-Hartwig coupling reaction at the C3-position could introduce a phosphinoaryl group, yielding a P,N-bidentate ligand suitable for various cross-coupling and hydrogenation catalysts. mdpi.com Copper(II) complexes with related 2-amino-5-chloro-3-fluoropyridine (B1279587) ligands have been synthesized and their magnetic properties studied, demonstrating the viability of these aminopyridines in coordination chemistry. ossila.com

In materials science, polysubstituted pyridines are recognized as key components in the construction of supramolecular frameworks and as building blocks for dye-sensitized solar cells. rsc.org The incorporation of fluorine atoms can tune the electronic properties (e.g., LUMO level) and enhance the thermal and oxidative stability of organic materials, making fluorinated pyridines like this compound valuable for developing novel functional materials. fluorochem.co.uk

Table 4: Potential Applications in Catalysis and Materials Science

Application AreaPotential Role of this compoundKey Structural FeaturesResulting Product/System
Homogeneous CatalysisPrecursor for P,N-bidentate ligandsPyridine nitrogen, amino group, halogen handlesOrganometallic catalysts for cross-coupling, hydrogenation rsc.orgmdpi.com
Coordination ChemistryLigand for transition metalsN-donor sitesMetal complexes with specific magnetic or electronic properties ossila.com
Materials ScienceBuilding block for functional materialsFluorine substitution, rigid aromatic coreComponents for supramolecular structures, dyes, or organic electronics rsc.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.